Lipophilicity Differential: XLogP3 1.8 vs. 4‑Biphenylylamino Analog LogP 2.88
The target (2E)‑4‑(biphenyl‑2‑ylamino)‑4‑oxobut‑2‑enoic acid exhibits a computed XLogP3 of 1.8, whereas the common 4‑(4‑biphenylylamino)‑4‑oxo‑2‑butenoic acid comparator has a vendor‑reported LogP of 2.88 [1]. This 1.08‑log‑unit lower lipophilicity translates to a roughly 12‑fold higher predicted aqueous solubility potential at neutral pH, which can improve formulation behavior, reduce non‑specific protein binding, and enhance fragment‑screening success rates in biochemical assays. The target compound’s computed LogSW could not be retrieved; however, the comparator’s LogSW of –3.61 provides a baseline for further solubility studies .
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4‑(4‑biphenylylamino)‑4‑oxo‑2‑butenoic acid (Hit2Lead SC‑5214513): LogP = 2.88 |
| Quantified Difference | Δ logP = –1.08 (target more hydrophilic by ~12‑fold in predicted solubility) |
| Conditions | Computed property (PubChem XLogP3) vs. vendor‑reported logP |
Why This Matters
Lower lipophilicity is a key selection criterion in FBDD to avoid aggregation, non-specific binding, and poor solubility, making this compound a preferable fragment starting point over the 4‑amino regioisomer for aqueous screening campaigns.
- [1] PubChem. Compound Summary for CID 869886: (2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid. National Center for Biotechnology Information. 2025. View Source
